Cas no 478259-77-7 (4-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]-2-nitroaniline)

4-Chloro-N-[(3-chloro-4-methoxyphenyl)methyl]-2-nitroaniline is a chlorinated nitroaniline derivative with a methoxy-substituted benzyl group. This compound exhibits notable chemical stability and reactivity, making it suitable for applications in organic synthesis and agrochemical intermediates. Its distinct structural features, including the chloro and nitro functional groups, contribute to its potential as a precursor in the development of specialized chemical products. The methoxy group enhances solubility in organic solvents, facilitating further derivatization. This compound is characterized by high purity and consistent performance, ensuring reliability in research and industrial processes. Its well-defined molecular structure allows for precise modifications, supporting its use in advanced chemical synthesis.
4-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]-2-nitroaniline structure
478259-77-7 structure
商品名:4-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]-2-nitroaniline
CAS番号:478259-77-7
MF:
メガワット:
CID:4653994

4-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]-2-nitroaniline 化学的及び物理的性質

名前と識別子

    • 4-CHLORO-N-(3-CHLORO-4-METHOXYBENZYL)-2-NITROANILINE
    • N-(3-CHLORO-4-METHOXYBENZYL)-N-(4-CHLORO-2-NITROPHENYL)AMINE
    • 4-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]-2-nitroaniline

4-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]-2-nitroaniline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A2B Chem LLC
AI76502-1mg
4-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]-2-nitroaniline
478259-77-7 >90%
1mg
$201.00 2024-04-19
A2B Chem LLC
AI76502-10mg
4-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]-2-nitroaniline
478259-77-7 >90%
10mg
$240.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1629502-10mg
4-Chloro-N-(3-chloro-4-methoxybenzyl)-2-nitroaniline
478259-77-7 98%
10mg
¥872.00 2024-05-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1629502-1mg
4-Chloro-N-(3-chloro-4-methoxybenzyl)-2-nitroaniline
478259-77-7 98%
1mg
¥473.00 2024-05-12
A2B Chem LLC
AI76502-5mg
4-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]-2-nitroaniline
478259-77-7 >90%
5mg
$214.00 2024-04-19
A2B Chem LLC
AI76502-1g
4-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]-2-nitroaniline
478259-77-7 >90%
1g
$1295.00 2024-04-19
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00868115-1g
4-Chloro-N-[(3-chloro-4-methoxyphenyl)methyl]-2-nitroaniline
478259-77-7 90%
1g
¥4193.0 2024-04-18
A2B Chem LLC
AI76502-500mg
4-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]-2-nitroaniline
478259-77-7 >90%
500mg
$720.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1629502-5mg
4-Chloro-N-(3-chloro-4-methoxybenzyl)-2-nitroaniline
478259-77-7 98%
5mg
¥672.00 2024-05-12

4-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]-2-nitroaniline 関連文献

4-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]-2-nitroanilineに関する追加情報

Introduction to 4-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]-2-nitroaniline (CAS No. 478259-77-7)

4-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]-2-nitroaniline is a significant compound in the field of pharmaceutical chemistry, characterized by its complex molecular structure and diverse potential applications. This compound, identified by the CAS number 478259-77-7, has garnered attention due to its structural features and its role in the synthesis of various pharmacologically active molecules. The presence of multiple functional groups, including a nitro group and chloro substituents, makes it a versatile intermediate in organic synthesis, particularly in the development of novel therapeutic agents.

The molecular structure of 4-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]-2-nitroaniline consists of a nitroaniline core substituted with a chloro group at the 4-position and an N-substituent that is further connected to a chloro-substituted, methoxy-substituted phenyl ring. This intricate arrangement not only contributes to its unique chemical properties but also opens up numerous possibilities for further functionalization and derivatization. The compound's reactivity is influenced by these substituents, making it a valuable building block in medicinal chemistry.

In recent years, there has been a growing interest in exploring the pharmacological potential of nitroaromatic compounds. The nitro group in 4-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]-2-nitroaniline is particularly noteworthy, as it can undergo reduction to an amine, which is a common strategy in drug development. This transformation can lead to the formation of new bioactive molecules with enhanced solubility and improved pharmacokinetic properties. Furthermore, the presence of multiple chlorine atoms provides additional handles for chemical manipulation, allowing for the introduction of other functional groups that may enhance binding affinity or metabolic stability.

The synthesis of 4-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]-2-nitroaniline involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nitration followed by chlorination and subsequent alkylation. Each step must be meticulously controlled to avoid unwanted side reactions that could compromise the integrity of the final product. Advances in catalytic methods and green chemistry principles have also contributed to more efficient and environmentally friendly synthetic strategies for this compound.

The applications of 4-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]-2-nitroaniline extend beyond pharmaceuticals into other areas such as agrochemicals and material science. Its structural motifs are often found in biologically active compounds that exhibit antimicrobial, anti-inflammatory, or anticancer properties. For instance, derivatives of this compound have shown promise in preclinical studies as inhibitors of specific enzymes involved in cancer cell proliferation. The ability to modify its structure allows researchers to fine-tune its biological activity, making it a valuable scaffold for drug discovery.

In the context of current research trends, there is a particular focus on developing small molecule inhibitors that target dysregulated signaling pathways in diseases such as cancer and neurodegenerative disorders. The nitroaromatic core of 4-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]-2-nitroaniline provides a suitable platform for designing molecules that can interact with biological targets with high specificity. Additionally, the compound's ability to undergo bioconjugation reactions makes it useful for developing targeted therapies that combine diagnostic imaging with therapeutic agents.

The role of computational chemistry and molecular modeling has become increasingly important in the design and optimization of pharmacophores like 4-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]-2-nitroaniline. These tools allow researchers to predict the binding modes of potential drug candidates with high accuracy, thereby reducing the time and cost associated with experimental screening. By integrating experimental data with computational insights, scientists can accelerate the discovery process and identify novel lead compounds more efficiently.

The safety profile of 4-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]-2-nitroaniline is another critical consideration in its application. While it is not classified as a hazardous material under standard regulations, proper handling procedures must be followed to minimize exposure risks. This includes using appropriate personal protective equipment (PPE) during synthesis and handling, as well as ensuring adequate ventilation and waste disposal protocols are in place.

In conclusion, 4-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]-2-nitroaniline (CAS No. 478259-77-7) represents a fascinating compound with significant potential in pharmaceutical research and development. Its complex structure and versatile reactivity make it an invaluable intermediate for synthesizing novel bioactive molecules. As our understanding of disease mechanisms continues to evolve, compounds like this will play an increasingly important role in the discovery and development of next-generation therapeutics.

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